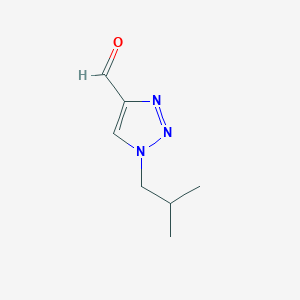

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methylpropyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)3-10-4-7(5-11)8-9-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAFBUWHXMBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methylpropylamine and an azide derivative can lead to the formation of the triazole ring. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the cyclization and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives as anticancer agents. These compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, research indicates that certain triazole derivatives show low nanomolar activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The presence of specific substituents on the triazole ring enhances their binding affinity and selectivity for IDO1, leading to promising antitumor activity in vivo .

Antimicrobial Properties

The triazole ring system is known for its antimicrobial properties. Compounds derived from this compound have been evaluated for their effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Fungicides and Herbicides

Triazole derivatives are recognized for their fungicidal properties. Research has shown that this compound can be modified to develop new fungicides with enhanced efficacy against plant pathogens. These compounds can inhibit the growth of fungi that cause significant crop losses, thereby playing a crucial role in sustainable agriculture .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. The unique chemical structure of triazoles allows for the development of cross-linked networks that enhance the durability and performance of polymers used in various applications from coatings to biomedical devices .

Synthetic Pathways

The synthesis of this compound typically involves a multistep process including azide-alkyne cycloaddition reactions and subsequent functionalization steps. This method allows for the introduction of diverse functional groups that can tailor the compound's properties for specific applications .

Data Table: Comparative Analysis of Applications

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Medicinal Chemistry | Triazole derivatives | Significant IDO1 inhibition; anticancer potential |

| Agricultural Chemistry | Fungicides | Effective against crop pathogens |

| Material Science | Polymer additives | Improved thermal stability and mechanical strength |

Case Study 1: Anticancer Efficacy

A study demonstrated that a series of 4,5-disubstituted triazoles derived from this compound exhibited IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells. The modifications in substituents significantly influenced their anticancer activity and selectivity .

Case Study 2: Agricultural Application

In agricultural research, a derivative of the compound was tested as a potential fungicide against Fusarium species. Results indicated a marked reduction in fungal growth at low concentrations, showcasing its potential as an eco-friendly agricultural treatment option .

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The key structural analogs differ in the substituent at position 1 of the triazole ring. Below is a comparative analysis:

Reactivity and Functional Group Behavior

- Steric Effects : The 2-methylpropyl group in the target compound imposes greater steric hindrance compared to methyl or phenyl substituents. This bulkiness may slow nucleophilic attacks at the carbaldehyde group, as observed in reactions with diisopropyl zinc, where steric bulk influences chirality dissipation .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the aldehyde, facilitating nucleophilic additions. In contrast, the electron-donating isobutyl group may reduce reactivity .

- Thermal Stability : Aromatic substituents (e.g., phenyl) improve thermal stability via π-π interactions, whereas aliphatic groups like isobutyl may lower melting points due to reduced crystallinity .

Research Findings and Data

Physical Properties

Biological Activity

1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. Triazoles and their derivatives have been extensively studied for their ability to interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring substituted with a 2-methylpropyl group and an aldehyde functional group at the 4-position. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction.

- Substitution with 2-Methylpropyl Group : The triazole ring is then substituted with the 2-methylpropyl group.

- Aldehyde Formation : The final step involves the introduction of the aldehyde group at the 4-position.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that they may outperform standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that certain triazole derivatives exhibit notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. For example, specific derivatives showed effective inhibition with MIC values comparable to established antibiotics .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how different substituents in triazole derivatives affect their biological activity:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains both 2-methylpropyl and aldehyde groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 2-methylpropyl group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks aldehyde group | Variable activity depending on other substituents | Variable antimicrobial effects |

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of triazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to non-substituted analogs .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazoles against bacterial strains. The findings suggested that certain derivatives displayed potent inhibition rates compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for 1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or multicomponent reactions. A common approach involves reacting 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with amines under basic conditions, as described in a procedure for analogous triazole-carbaldehyde derivatives . Alternatively, one-pot Hantzsch dihydropyridine reactions at elevated temperatures (e.g., 80°C in ethanol) can incorporate triazole-carbaldehyde precursors into complex heterocycles, though solvent and catalyst optimization may be required .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization typically employs NMR spectroscopy (for structural confirmation), mass spectrometry (for molecular weight validation), and X-ray crystallography (for solid-state conformation analysis). For crystallographic refinement, programs like SHELXL are widely used to model anisotropic displacement parameters and resolve hydrogen bonding networks . Software suites such as WinGX and ORTEP facilitate visualization and geometric analysis of crystal structures .

Advanced Research Questions

Q. How can conformational variations in crystallographic data be resolved during structural analysis?

Conformational discrepancies (e.g., differing dihedral angles between triazole rings and substituents) may arise due to crystal packing effects or dynamic disorder. To address this:

- Refine the structure using SHELXL with restraints for anisotropic displacement parameters .

- Compare multiple datasets or apply twin refinement protocols if twinning is suspected .

- Validate geometric parameters (e.g., Cremer-Pople puckering analysis for ring systems) against literature benchmarks .

Q. What experimental strategies optimize the compound’s reactivity in multicomponent reactions?

- Solvent selection : Ethanol or DMF is often preferred for solubility and reaction efficiency .

- Catalyst optimization : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution in triazole-carbaldehyde derivatives .

- Temperature control : Reactions at 80°C balance yield and side-product minimization in Hantzsch-type syntheses .

- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically.

Q. How do steric and electronic effects of the 2-methylpropyl substituent influence biological activity?

The 2-methylpropyl group introduces steric bulk, potentially hindering enzyme binding, while its electron-donating properties may modulate electronic interactions. To assess this:

- Perform docking studies using crystallographic data to predict binding affinities with target proteins (e.g., cholinesterases) .

- Synthesize analogs with varying substituents (e.g., phenyl, pyridinyl) and compare bioactivity via enzymatic assays .

Methodological Guidance

Q. What are best practices for refining anisotropic displacement parameters in SHELXL?

- Use the ISOR and DELU restraints to manage thermal motion artifacts in low-resolution datasets .

- Validate refinement with Rfree cross-validation and check for overfitting using the GOF (Goodness-of-Fit) metric .

- Apply TWIN commands for twinned crystals, ensuring correct HKLF 5 format for data input .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

- Cross-validate NMR assignments : Compare experimental chemical shifts with DFT-calculated values for key protons (e.g., aldehyde H).

- Reconcile bond lengths : If crystallographic data conflicts with expected bond lengths (e.g., C=O vs. C-O), re-exclude hydrogen bonding or disorder effects using PLATON or OLEX2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.